7-[(4-methylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with a 4-methylbenzyl group attached via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-methylbenzyl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 4-methylbenzyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 7-hydroxy-2H-chromen-2-one is dissolved in DMF, and potassium carbonate is added to deprotonate the hydroxyl group. 4-methylbenzyl bromide is then added, and the mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
7-[(4-methylbenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromen-2-one core or the benzyl group.
Substitution: The ether linkage can be targeted for substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the benzyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
7-[(4-methylbenzyl)oxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as an enzyme inhibitor or receptor ligand.
Medicine: Due to its coumarin core, it is explored for its anticoagulant, anti-inflammatory, and anticancer properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-[(4-methylbenzyl)oxy]-2H-chromen-2-one depends on its specific application:
Biological Activity: In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit the enzyme cytochrome P450, affecting drug metabolism.
Molecular Targets: The compound may target specific proteins or nucleic acids, altering cellular pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2H-chromen-2-one: The parent compound without the benzyl group.
4-methyl-7-hydroxy-2H-chromen-2-one: A derivative with a methyl group on the benzene ring.
7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one: A similar compound with a chlorine substituent instead of a methyl group.
Uniqueness
7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is unique due to the specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylbenzyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
7-[(4-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-12-2-4-13(5-3-12)11-19-15-8-6-14-7-9-17(18)20-16(14)10-15/h2-10H,11H2,1H3 |
InChI Key |
PGOMDNKDODAYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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